molecular formula C8H17NO2 B13197554 2-[(2,2-Dimethylpropyl)(methyl)amino]acetic acid

2-[(2,2-Dimethylpropyl)(methyl)amino]acetic acid

Cat. No.: B13197554
M. Wt: 159.23 g/mol
InChI Key: YMUHXYNTHUXEOB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-Dimethylpropyl)(methyl)amino]acetic acid typically involves the reaction of glycine with 2,2-dimethylpropylamine and formaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of hydrochloric acid as a catalyst and a reducing agent such as sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-Dimethylpropyl)(methyl)amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(2,2-Dimethylpropyl)(methyl)amino]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biochemical pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(2,2-Dimethylpropyl)(methyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-methylglycine: Similar in structure but lacks the 2,2-dimethylpropyl group.

    N-neopentylglycine: Similar in structure but lacks the methyl group.

    N-methyl-N-isopropylglycine: Similar in structure but has an isopropyl group instead of the 2,2-dimethylpropyl group.

Uniqueness

2-[(2,2-Dimethylpropyl)(methyl)amino]acetic acid is unique due to the presence of both the 2,2-dimethylpropyl and methyl groups, which confer distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

2-[2,2-dimethylpropyl(methyl)amino]acetic acid

InChI

InChI=1S/C8H17NO2/c1-8(2,3)6-9(4)5-7(10)11/h5-6H2,1-4H3,(H,10,11)

InChI Key

YMUHXYNTHUXEOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CN(C)CC(=O)O

Origin of Product

United States

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